molecular formula C17H18Si B13695271 9-Trimethylsilylanthracene

9-Trimethylsilylanthracene

Cat. No.: B13695271
M. Wt: 250.41 g/mol
InChI Key: BCXUWDHESDSDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Trimethylsilylanthracene is an organosilicon compound that features a trimethylsilyl group attached to the ninth position of the anthracene molecule. This compound is of significant interest due to its unique photophysical properties and its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Trimethylsilylanthracene typically involves the reaction of anthracene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo protodesilylation, where the trimethylsilyl group is replaced by a hydrogen atom.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions of this compound are less documented, it is likely that the anthracene core can undergo typical aromatic oxidation and reduction processes.

Common Reagents and Conditions:

    Protodesilylation: Methanol or other alcohols are commonly used as reagents.

Major Products:

Scientific Research Applications

9-Trimethylsilylanthracene has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Trimethylsilyl-substituted Pyrenes
  • Trimethylgermyl-substituted Anthracenes
  • Trimethylstannyl-substituted Phenanthrenes

Comparison: 9-Trimethylsilylanthracene is unique due to its specific substitution pattern and the resulting photophysical properties. Compared to other trimethylsilyl-substituted aromatic compounds, it exhibits distinct fluorescence quenching behavior and reactivity in the presence of alcohols . This makes it particularly valuable for studies involving photochemical processes and material science applications.

Properties

Molecular Formula

C17H18Si

Molecular Weight

250.41 g/mol

IUPAC Name

anthracen-9-yl(trimethyl)silane

InChI

InChI=1S/C17H18Si/c1-18(2,3)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3

InChI Key

BCXUWDHESDSDMJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.